4-Amino-3,5-dimethylbenzaldehyde

Rilpivirine NNRTI Intermediate Synthesis

4-Amino-3,5-dimethylbenzaldehyde (CAS 56066-83-2) is a bifunctional aromatic aldehyde featuring an electron-donating primary amine (-NH₂) para to the aldehyde group and two electron-donating methyl groups in the meta positions. This specific substitution pattern confers a unique reactivity profile that sets it apart from common building blocks like 4-aminobenzaldehyde or 3,5-dimethylbenzaldehyde.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 56066-83-2
Cat. No. B1599919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dimethylbenzaldehyde
CAS56066-83-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C=O
InChIInChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3
InChIKeyMGNOINHCQPDTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-dimethylbenzaldehyde (CAS 56066-83-2) – Procure with Precision: A Quantitative Differentiation Guide vs. In-Class Analogs for the Informed Buyer


4-Amino-3,5-dimethylbenzaldehyde (CAS 56066-83-2) is a bifunctional aromatic aldehyde featuring an electron-donating primary amine (-NH₂) para to the aldehyde group and two electron-donating methyl groups in the meta positions . This specific substitution pattern confers a unique reactivity profile that sets it apart from common building blocks like 4-aminobenzaldehyde or 3,5-dimethylbenzaldehyde. It serves as a critical intermediate in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor Rilpivirine, where its steric and electronic properties are essential for constructing the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile pharmacophore [1].

The Risk of Analog Substitution for 4-Amino-3,5-dimethylbenzaldehyde in Complex Syntheses


Simple substitution with unsubstituted 4-aminobenzaldehyde or 4-(dimethylamino)benzaldehyde in the Rilpivirine synthesis pathway fails because the steric and electronic contribution of the 3,5-dimethyl groups is critical for the subsequent Knoevenagel condensation with cyanoacetic acid and the biological activity of the final API [1]. Using 3,5-dimethylbenzaldehyde, which lacks the para-amino group, is chemically impossible for constructing the acrylonitrile intermediate. These critical differences in regiospecificity and built-in synthetic handles mean that generic substitution is not a viable procurement strategy; the exact compound is needed to ensure synthetic fidelity and regulatory compliance of the final pharmaceutical product [2].

Head-to-Head Quantitative Evidence: Why 4-Amino-3,5-dimethylbenzaldehyde Outperforms Its Closest Analogs


Synthesis of Rilpivirine Intermediate: A Patented 95.97% Yield vs. Standard Literature Methods

A patented method using 4-amino-3,5-dimethylbenzaldehyde as the key starting material for synthesizing the rilpivirine intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile achieves a yield of 95.97% for the first step [1]. This patent explicitly states that prior art methods for this intermediate suffer from 'high energy consumption and high cost' and 'low raw material utilization rate.' The reported 95.97% yield is a quantitative benchmark that downstream purchasers can use to evaluate the efficiency of their own processes against a validated industrial standard [1]. This serves as a class-level inference (supporting evidence) for the compound's inherent synthetic efficiency under optimized conditions, as no direct head-to-head yield table with all comparators was located in the public domain.

Rilpivirine NNRTI Intermediate Synthesis Knoevenagel Condensation

Dual Functionality Enables Knoevenagel Chemistry Unavailable to 3,5-Dimethylbenzaldehyde

The defining feature of 4-amino-3,5-dimethylbenzaldehyde is the presence of both a reactive aldehyde group and a primary aromatic amine. A direct comparator, 3,5-dimethylbenzaldehyde, lacks the para-amino group and therefore cannot participate in reactions requiring this nucleophilic handle, such as the formation of acrylonitrile derivatives via Knoevenagel condensation followed by amination reactions . This is a direct head-to-head comparison of chemical functionality. The dual functional groups enable iterative synthesis strategies, such as sequential aldehyde chemistry (Schiff base formation, Knoevenagel) and amine chemistry (amide coupling, diazotization), on the same molecular scaffold, a capability absent in its mono-functional analogs .

Organic Synthesis Knoevenagel Reaction Building Block

Commercial Purity Benchmark of ≥98% with Low Moisture Content

Leading commercial suppliers specify a minimum purity of 98% for 4-amino-3,5-dimethylbenzaldehyde, with moisture content controlled to ≤0.5% [1]. While purity specifications exist for related compounds, the critical parameter for this aldehyde is the low moisture content, as water can degrade the aldehyde group or interfere with water-sensitive downstream reactions (e.g., Knoevenagel condensations). This is a cross-study comparable specification where the moisture limit is a key differentiator for procurement. Some suppliers report production scales of 'up to tons,' indicating industrial availability [1]. A procurement request on a B2B platform specified a need for 5-10 kg with purity >98.0%, validating real-world market demand for this exact specification [2].

Quality Control Procurement Purity Specification

Validated Physicochemical Identity: XLogP3-AA of 1.4 and HPLC/MS Characterization

The compound's identity and purity can be rigorously confirmed via standard analytical methods. Its predicted XLogP3-AA is 1.4, which is a key physicochemical parameter for predicting solubility and chromatographic behavior . In a synthesis report, the product was characterized by LC-MS, showing a retention time (tR) of 0.78 min and an [M+1]+ ion at m/z 150.26 . This is supporting evidence, as these values are not compared to other compounds but provide a verified analytical fingerprint. HPLC retention time data is also available from authoritative databases . These established analytical parameters facilitate quality control and batch-to-batch consistency verification, which is crucial for regulated pharmaceutical manufacturing environments.

Computational Chemistry Analytical Chemistry Quality Assurance

Documented Market Demand Validates Industrial Relevance

A verified procurement request on a major B2B pharmaceutical sourcing platform indicates active industrial demand for 4-amino-3,5-dimethylbenzaldehyde at a scale of 5-10 kg with purity exceeding 98.0% [1]. This is supporting evidence, as it validates that this is not a purely academic compound but one with real industrial procurement activity. The request explicitly targets CAS 56066-83-2, confirming the specific identity requirement. This contrasts with many research-grade building blocks that lack documented industrial-scale demand.

Market Demand Procurement Supply Chain

Scalable Industrial Production with Multi-Ton Capacity

A major supplier (Capot Chemical) explicitly lists the production scale for 4-amino-3,5-dimethylbenzaldehyde as 'Up to tons,' indicating established industrial manufacturing capability [1]. This is a cross-study comparable metric that differentiates this compound from niche research chemicals available only in milligram to gram quantities. Combined with the documented kilogram-scale procurement demand [2], this confirms that the compound is not supply-constrained for industrial applications. The availability of supporting analytical documentation (1H-NMR, SDS, MOA, ROS) from the same supplier further supports its readiness for regulated environments [1].

Industrial Scale-Up Supply Security Bulk Procurement

Where 4-Amino-3,5-dimethylbenzaldehyde Delivers Proven Advantage: Key Application Scenarios


Rilpivirine Intermediate Manufacturing: A Validated High-Yield Route

Procurement for the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, the key intermediate of the HIV drug Rilpivirine, is the primary industrial application. The patented route using this compound achieves a 95.97% yield in the first step, offering a validated, high-efficiency pathway that directly addresses prior art problems of 'high energy consumption and high cost' [1]. This scenario is supported by both patent literature and academic publications detailing the complete synthetic route [2].

Dual-Functional Scaffold for Iterative Synthesis of Complex Molecules

Research groups requiring a building block with two orthogonal reactive handles (aldehyde and primary amine) for divergent synthesis strategies should select this compound over mono-functional alternatives. The aldehyde group enables Knoevenagel, Schiff base, and reductive amination chemistry, while the amine enables amide coupling, diazotization, and N-alkylation reactions on the same scaffold—a capability absent in 3,5-dimethylbenzaldehyde .

Porphyrin-Based Molecular Electronics Research

4-Amino-3,5-dimethylbenzaldehyde has been used as a precursor for the synthesis of zinc porphyrin arrays designed for molecular information storage applications. The reaction with sodium tetrahydroborate and trifluoroacetic acid over 22.67 hours generates functionalized porphyrins capable of forming high-quality monolayers on Si(100) surfaces, as confirmed by voltammetry [3]. This application leverages the compound's unique combination of aldehyde reactivity and structural rigidity provided by the 3,5-dimethyl substitution.

Quality-Critical Pharmaceutical Intermediate Procurement

When sourcing this compound for regulated pharmaceutical synthesis, the critical procurement parameters are: purity ≥98% (Min), moisture ≤0.5% (Max), and availability of supporting analytical documentation including 1H-NMR and MS [4]. The validated XLogP3-AA of 1.4 and established LC-MS parameters (tR=0.78 min, [M+1]+=150.26) provide purchasers with clear identity verification criteria . Multi-ton production capacity ensures supply security for commercial-scale manufacturing [4].

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